Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride is a complex organic compound that combines the structural features of adamantane, piperidine, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane and a suitable halogenating agent, followed by substitution with a hydroxy group.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Esterification: The ester linkage is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions, particularly at the tertiary carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The adamantane moiety imparts rigidity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: Its unique structure allows for the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
- Ethyl 1-(N-(adamantan-1-yl)-carbamothioyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride is unique due to the presence of the adamantane moiety, which imparts distinct physicochemical properties such as increased rigidity and thermal stability. This makes it particularly valuable in applications requiring robust and stable compounds.
Properties
IUPAC Name |
ethyl 1-[3-(1-adamantyloxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4.ClH/c1-2-25-20(24)18-3-5-22(6-4-18)13-19(23)14-26-21-10-15-7-16(11-21)9-17(8-15)12-21;/h15-19,23H,2-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHPZZCWZGWPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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